2-Morpholinobenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinobenzimidamide is a chemical compound with the molecular formula C11H15N3O It is a derivative of benzimidazole, where the benzimidazole ring is substituted with a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinobenzimidamide typically involves the reaction of 2-aminobenzimidazole with morpholine in the presence of a suitable catalyst. One common method involves the use of a condensation reaction where 2-aminobenzimidazole is reacted with morpholine under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction is usually catalyzed by an acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinobenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the morpholine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted benzimidazole derivatives.
Scientific Research Applications
2-Morpholinobenzimidamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive benzimidazole derivatives. It may exhibit antimicrobial, anticancer, or antiviral properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound may be utilized in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Morpholinobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Morpholinobenzimidamide can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, which lacks the morpholine group.
2-Aminobenzimidazole: A precursor in the synthesis of this compound.
Morpholine: A simple heterocyclic compound that is part of the structure of this compound.
Uniqueness
The uniqueness of this compound lies in its combined structural features of benzimidazole and morpholine, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-morpholin-4-ylbenzenecarboximidamide |
InChI |
InChI=1S/C11H15N3O/c12-11(13)9-3-1-2-4-10(9)14-5-7-15-8-6-14/h1-4H,5-8H2,(H3,12,13) |
InChI Key |
NKHCMXRIJVJIBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.